molecular formula C15H14F3N3O B1405616 N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227955-25-0

N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B1405616
M. Wt: 309.29 g/mol
InChI Key: JEUSTCYXKSIALI-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, or NMTFP, is a novel trifluoromethylated heterocyclic compound with potential applications in scientific research. NMTFP is a derivative of the phenylurea family and has a unique molecular structure with a trifluoromethyl group attached to the pyridine ring. NMTFP has been used in various research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, which are structurally related to N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, have been studied for their antimicrobial properties. These compounds showed moderate antimicrobial activity in assays, highlighting their potential in medical applications (Reddy, Reddy, & Venugopal, 2003).

Cytokinin Activity

N-phenyl-N′-(4-pyridyl)urea derivatives, closely related to the compound , have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. Among these, several derivatives showed significant activity, comparable to that of N6-benzyladenine, a well-known cytokinin (Takahashi et al., 1978).

Anticancer Investigations

Studies on unsymmetrical 1,3-disubstituted ureas, which include derivatives similar to N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, have revealed their potential in anticancer applications. These compounds exhibited inhibitory effects on various enzymes and showed in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Metallo-Supramolecular Assemblies

Di-(m-pyridyl)-urea ligands, similar in structure to the compound , have been utilized to assemble metallo-supramolecular macrocycles. These macrocycles, formed in a balanced equilibrium, are significant in the field of supramolecular chemistry for their potential applications in materials science and nanotechnology (Troff et al., 2012).

Antiproliferative Agents

Research into 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, structurally related to the compound , has identified several derivatives with significant antiproliferative effects on various cancer cell lines. These compounds have been proposed as potential antiproliferative agents in cancer treatment (Zhang et al., 2019).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-9-3-5-11(6-4-9)20-14(22)21-12-7-8-13(15(16,17)18)19-10(12)2/h3-8H,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUSTCYXKSIALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160570
Record name N-(4-Methylphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

CAS RN

1227955-25-0
Record name N-(4-Methylphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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